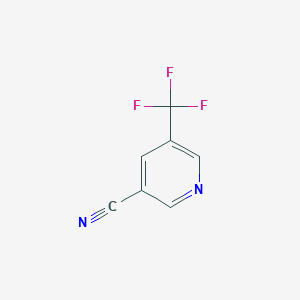
5-(Trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
5-(Trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H3F3N2 . It is a member of the pyridines and a nitrile .
Molecular Structure Analysis
The molecular weight of this compound is 172.11 Da . The InChI key for this compound is HAWFNLPVIMFXGB-UHFFFAOYSA-N .Chemical Reactions Analysis
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
5-(Trifluoromethyl)nicotinonitrile derivatives have been synthesized using Amberlyst-15 catalyzed sonochemical methods. This synthesis process is efficient and yields potent SIRT1 inhibitors. Compounds derived from this compound showed significant in vitro inhibitory potential against SIRT1, a protein that affects aging and metabolism. Specifically, compounds 5c, 5e, and 5n exhibited potent activity, surpassing known inhibitors like nicotinamide (Chandrasekhar Challa et al., 2021).
Antiprotozoal Activity
Nicotinonitrile derivatives, synthesized from this compound, have been studied for their antiprotozoal activity. These derivatives showed significant in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, two protozoal pathogens. In vivo, certain compounds cured T. b. r. in a mouse model at low oral dosages (M. Ismail et al., 2003).
Facile Synthesis Methods
Recent studies have introduced new synthetic strategies for multiply arylated/alkylated nicotinonitriles, including those derived from this compound. These methods utilize FeCl3-promoted condensation-cyclization reactions, providing access to fully- and differently substituted nicotinonitriles efficiently (Kento Iwai et al., 2022).
Pharmaceutical Analysis
This compound is used in the GLC determination of nicotinamide in pharmaceutical formulations. The process involves converting nicotinamide to nicotinonitrile for better GLC properties (J. Vessman & S. Strömberg, 1975).
Bronchodilation Properties
Nicotinonitriles containing this compound have shown bronchodilation properties. Synthesized compounds exhibited considerable potency in bronchodilation, with some compounds being more effective than theophylline, a standard reference in this area (E. A. Soliman et al., 2017).
Catalyst in Ammoxidation
This compound derivatives have been explored in the context of ammoxidation, a process crucial in various chemical industries. Studies have investigated the role of catalysts like vanadium oxides in the ammoxidation of picoline to nicotinonitrile (Arne Andersson & Sten T. Lundin, 1979).
Photophysical Properties
Research has been conducted on the rapid synthesis of nicotinonitrile-derived chromophores, which display excellent photophysical properties and solvatochromic behavior. These studies emphasize the efficient and quick preparation of nicotinonitrile chromophores, including those derived from this compound (M. Bagley, Zhifan Lin, & Simon J. A. Pope, 2009).
Mécanisme D'action
Target of Action
The primary targets of 5-(Trifluoromethyl)nicotinonitrile are currently under investigation . It’s known that the compound exhibits no response against the existing insecticide targets such as acetylcholine esterase, the sodium channel, and the nicotinic acetylcholine receptor .
Mode of Action
It’s believed to interact with its targets in a unique way that differs from conventional methods .
Pharmacokinetics
The compound’s structure suggests that it may have certain physicochemical properties that could impact its bioavailability .
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2/c8-7(9,10)6-1-5(2-11)3-12-4-6/h1,3-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWFNLPVIMFXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651258 | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951624-83-2 | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Trifluoromethyl)pyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

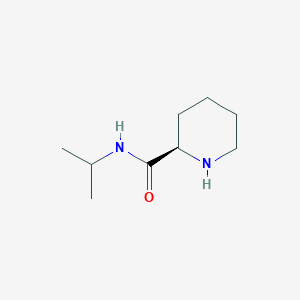
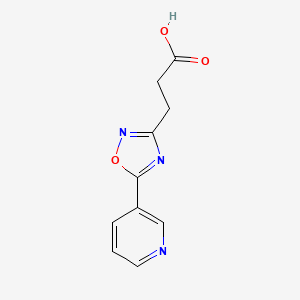
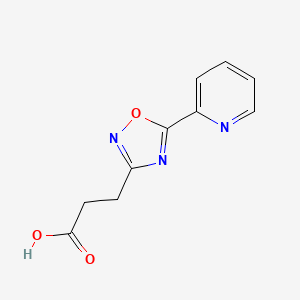
![[2-mercapto-1-(4-methylbenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B1384856.png)
![6-Chloro-N-(3-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384858.png)
![[5-(2-Thienyl)isoxazol-3-yl]acetic acid](/img/structure/B1384859.png)
![[(2-Fluoro-benzyl)-methyl-amino]-acetic acid](/img/structure/B1384860.png)
![6-Chloro-1-methyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384861.png)
![N-[2-(aminocarbonyl)phenyl]-4-(1-azepanyl)-3-nitrobenzenecarboxamide](/img/structure/B1384862.png)
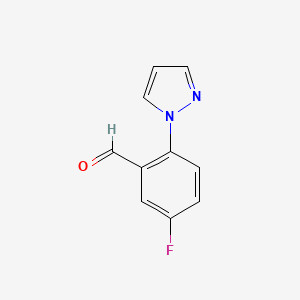
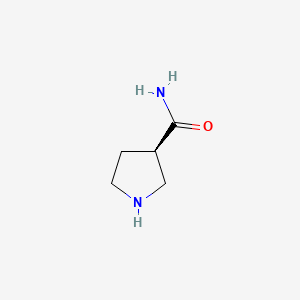
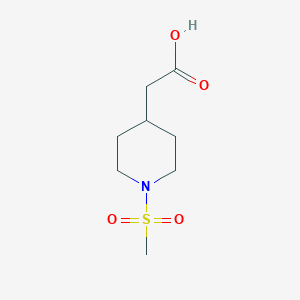
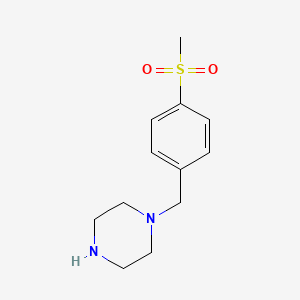
![N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine](/img/structure/B1384873.png)